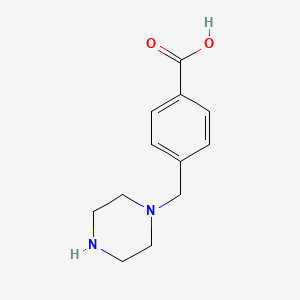

4-(Piperazin-1-ylmethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Piperazin-1-ylmethyl)benzoic acid” is a chemical compound . It is used as an intermediate in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “4-(Piperazin-1-ylmethyl)benzoic acid” can be achieved from 1-Methylpiperazine and 4-Formylbenzoic acid . Another green synthesis process involves the use of p-cyanobenzylchloride dissolved in a mixed solvent of ethanol and water, to which methylpiperazine is added .Molecular Structure Analysis

The molecular formula of “4-(Piperazin-1-ylmethyl)benzoic acid” is C12H16N2O2 . The SMILES string representation is 1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- 4-(Piperazin-1-ylmethyl)benzoic acid is identified as a metabolite in the oxidative metabolism of novel antidepressants, such as Lu AA21004. This metabolite is a product of complex pathways involving enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).

Crystallography and Molecular Structure

- The compound's crystal structure, including its conformation and dihedral angles, has been analyzed, contributing to a deeper understanding of its molecular geometry and potential interactions (Faizi et al., 2016).

Biological and Therapeutic Potential

- Piperazine derivatives, including those with a benzoic acid moiety, have been explored for their antibacterial and antifungal activities, as well as their potential in cancer therapy (Shaheen et al., 2018).

- These compounds also show promise in central pharmacological applications, possibly involving serotonergic pathways. Their roles in developing treatments for conditions like anxiety and depression are a significant area of research (de Brito et al., 2012).

Chemical Synthesis and Drug Development

- Piperazine derivatives have been synthesized for various purposes, including the development of novel pharmaceuticals. Their potential as enzyme inhibitors and their role in drug design, particularly in antimalarial agents, are notable (Gao et al., 2013).

Supramolecular Chemistry

- The interactions and hydrogen bonding patterns of piperazine and its derivatives with benzoic acid are studied for their potential in creating supramolecular architectures. This research contributes to the field of crystal engineering and material science (Chen & Peng, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

4-(piperazin-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRGRAZXFRLSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944626 |

Source

|

| Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220213-15-0 |

Source

|

| Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)

![N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2706426.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2706434.png)

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)